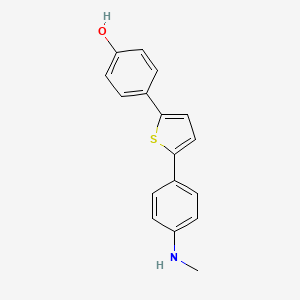
4-(5-(4-(Methylamino)phenyl)thiophen-2-yl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(5-(4-(甲基氨基)苯基)噻吩-2-基)苯酚是一种有机化合物,其特征在于噻吩环被苯基和甲基氨基取代。
准备方法
合成路线和反应条件
一种常见的方法是 Paal–Knorr 反应,该反应涉及 1,4-二羰基化合物与硫化剂(如五硫化磷)的缩合 。 另一种方法涉及在碱性条件下硫代乙醇酸衍生物与α,β-乙炔基酯的缩合反应 。
工业生产方法
文献中没有详细记录该化合物的工业生产方法。大规模合成可能涉及优化反应条件以最大限度地提高产率和纯度,可能使用连续流动反应器以更好地控制反应参数。
化学反应分析
反应类型
4-(5-(4-(甲基氨基)苯基)噻吩-2-基)苯酚可以进行各种化学反应,包括:
氧化: 该反应可以使用氧化剂(如高锰酸钾或过氧化氢)进行。
还原: 还原反应可以使用还原剂(如硼氢化钠或氢化铝锂)进行。
取代: 该化合物可以根据取代基和反应条件进行亲电或亲核取代反应。
常用试剂和条件
氧化: 酸性或中性条件下的高锰酸钾。
还原: 甲醇或乙醇中的硼氢化钠。
取代: 溴或氯等卤化剂用于亲电取代;胺或硫醇等亲核试剂用于亲核取代。
主要产物
从这些反应中形成的主要产物取决于所用条件和试剂的具体情况。例如,氧化可能会产生亚砜或砜,而还原可能会产生硫醇或胺。
科学研究应用
4-(5-(4-(甲基氨基)苯基)噻吩-2-基)苯酚在科学研究中有多种应用:
化学: 用作合成更复杂有机分子的构建块。
生物学: 由于其结构与生物活性化合物相似,因此在研究生物途径和相互作用方面具有潜在应用。
医学: 研究其潜在的治疗特性,包括抗炎和抗菌活性.
作用机制
4-(5-(4-(甲基氨基)苯基)噻吩-2-基)苯酚的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能通过与酶或受体结合而发挥作用,从而调节其活性。 例如,它可以抑制或激活参与代谢途径的某些酶,导致细胞功能发生变化 。
相似化合物的比较
类似化合物
5-(4-(二苯基氨基)苯基)噻吩-2-甲醛: 结构相似,但具有二苯基氨基而不是甲基氨基.
5-(4-(二对甲苯基氨基)苯基)噻吩-2-甲醛: 含有二对甲苯基氨基,具有不同的电子性质.
独特性
4-(5-(4-(甲基氨基)苯基)噻吩-2-基)苯酚由于其特定的取代模式而独一无二,该模式赋予其独特的电子和立体性质。这种独特性使其在有机电子学和药物化学中具有特定的应用价值。
属性
分子式 |
C17H15NOS |
|---|---|
分子量 |
281.4 g/mol |
IUPAC 名称 |
4-[5-[4-(methylamino)phenyl]thiophen-2-yl]phenol |
InChI |
InChI=1S/C17H15NOS/c1-18-14-6-2-12(3-7-14)16-10-11-17(20-16)13-4-8-15(19)9-5-13/h2-11,18-19H,1H3 |
InChI 键 |
CXLILFMFVYDZLM-UHFFFAOYSA-N |
规范 SMILES |
CNC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















